molecular formula C14H10Cl2O3 B2453416 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 84404-09-1

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B2453416
CAS No.: 84404-09-1
M. Wt: 297.13
InChI Key: OPMMDDYNUAUCBU-UHFFFAOYSA-N
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Description

Contextualization of Benzoic Acid Derivatives in Medicinal Chemistry and Chemical Biology

Benzoic acid and its derivatives are a cornerstone of medicinal chemistry and have been extensively studied for their diverse pharmacological activities. As a simple aromatic carboxylic acid, the benzoic acid scaffold serves as a fundamental building block in the synthesis of numerous pharmaceuticals. Current time information in Weber County, US.nih.gov Its versatility allows for a wide range of chemical modifications, leading to compounds with varied biological effects.

Derivatives of benzoic acid are known to exhibit a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Current time information in Weber County, US.nih.gov For instance, the incorporation of different substituents onto the benzene (B151609) ring can significantly alter the molecule's electronic distribution and steric properties, thereby influencing its interaction with biological targets like enzymes and receptors. In addition to their role as active pharmaceutical ingredients, benzoic acid and its salts are also widely used as preservatives in pharmaceutical formulations due to their established antimicrobial properties, which help ensure the stability and shelf-life of medications. nih.gov

Significance of Substituted Benzyl (B1604629) Ether Motifs in Biologically Active Molecules

The benzyl ether motif is a common and significant feature in the synthesis and structure of many biologically active molecules. In organic synthesis, benzyl ethers are frequently employed as protecting groups for alcohols and amines. preprints.org This strategy is crucial for complex, multi-step syntheses of pharmaceuticals and other bioactive compounds, as it allows chemists to selectively mask reactive hydroxyl or amino groups while other parts of the molecule are being modified. preprints.org

The utility of this motif is enhanced by the use of substituted benzyl ethers. For example, attaching electron-donating or electron-withdrawing groups to the benzene ring of the benzyl group can fine-tune the stability of the ether and the conditions required for its removal. preprints.org This allows for more specific and milder deprotection methods, which is vital when working with sensitive substrates. preprints.org Beyond their role as protecting groups, substituted benzyl moieties are integral components of many active compounds themselves. The N-benzyl group, for instance, is found in various phenethylamine (B48288) and tryptamine (B22526) derivatives that are subjects of medicinal research, where the substitution pattern on the benzyl ring can significantly influence biological activity.

Overview of Current Research Trajectories Involving 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Research involving this compound often places it within the context of structure-activity relationship (SAR) studies, where researchers investigate how changes in a molecule's structure affect its biological function. The synthesis of this class of compounds typically involves a nucleophilic substitution reaction between a halogenated benzyl derivative, such as 2,4-dichlorobenzyl chloride, and a hydroxyl-bearing benzoic acid precursor, like 4-hydroxybenzoic acid, under basic conditions.

Specific research has highlighted the importance of the substitution pattern on the benzyl ring by comparing the biological activity of different isomers. In one comparative analysis of enzymatic inhibition, the 2,6-dichloro isomer of a related compound demonstrated superior inhibitory potency compared to the 2,4-dichloro analog (IC₅₀ values of 1.31 mM vs. 1.48 mM, respectively). Structural analysis suggests that the symmetrical arrangement of the chlorine atoms in the 2,6-dichloro isomer creates a steric barrier that favors beneficial π-π stacking interactions with aromatic residues in an enzyme's active site. In contrast, the asymmetrical 2,4-dichloro isomer, as found in the title compound, may adopt a tilted orientation that reduces binding efficiency. This line of inquiry underscores the compound's role as a tool for probing the structural requirements of molecular recognition in biological systems. While extensive studies focusing on specific therapeutic applications of this compound are not widely documented, its use in comparative bioactivity studies marks it as a compound of continuing interest for elucidating the principles of rational drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMMDDYNUAUCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2,4 Dichlorobenzyl Oxy Benzoic Acid

Elucidation of Synthetic Pathways to 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

The construction of the ether linkage is a critical step in the synthesis of this compound. Several established methodologies in organic synthesis can be effectively applied to achieve this transformation.

Etherification Strategies Employing Hydroxybenzoic Acid Precursors

A prominent and widely applicable method for the synthesis of this compound involves the etherification of a 4-hydroxybenzoic acid precursor. The Williamson ether synthesis is a classic and effective strategy for this purpose. gordon.edumasterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org

In this approach, the phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an appropriate 2,4-dichlorobenzyl halide. gordon.edu

Reaction Scheme for Williamson Ether Synthesis:

The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the leaving group on the benzyl (B1604629) halide. masterorganicchemistry.comwikipedia.org To maximize the yield of the desired ether and minimize side reactions, such as elimination, it is preferable to use a primary alkyl halide like 2,4-dichlorobenzyl chloride. libretexts.org

Application of 2,4-Dichlorobenzyl Halides in Synthesis

As highlighted in the Williamson ether synthesis, 2,4-dichlorobenzyl halides, particularly 2,4-dichlorobenzyl chloride, are key reagents for introducing the 2,4-dichlorobenzyl moiety. The reactivity of the benzylic carbon is enhanced by the presence of the aromatic ring, making it a good electrophile for nucleophilic attack by the phenoxide of 4-hydroxybenzoic acid.

The selection of the halide (chloride, bromide, or iodide) can influence the reaction rate, with iodides generally being the most reactive due to iodide being an excellent leaving group. However, 2,4-dichlorobenzyl chloride is often used due to its commercial availability and sufficient reactivity for this transformation.

Hydrolytic Derivatization from Relevant Acid Chlorides

An alternative synthetic approach to this compound involves the hydrolysis of its corresponding acid chloride, 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride. Acid chlorides are highly reactive carboxylic acid derivatives that readily react with water to form the corresponding carboxylic acid.

This method is typically a two-step process. First, the ether linkage is formed as described previously, but starting with a precursor that can be readily converted to the acid chloride, such as 4-hydroxybenzaldehyde. The resulting 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde can then be oxidized to the carboxylic acid and subsequently converted to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The final step is the controlled hydrolysis of the purified 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride to yield the desired product. A patent for the preparation of 2,4-dichlorobenzoyl chloride describes the hydrolysis of 2,4-dichlorotrichlorobenzyl. google.com

Synthesis of Structurally Related Dichlorobenzoyl and Dichlorophenoxymethyl Benzoic Acid Derivatives

The synthetic principles applied to this compound can be extended to a variety of structurally related compounds. For instance, dichlorobenzoyl benzoic acid derivatives can be synthesized through Friedel-Crafts acylation reactions, where a substituted benzoic acid or its derivative is acylated with a dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Furthermore, dichlorophenoxymethyl benzoic acid derivatives can be prepared using a similar etherification strategy, where a dichlorophenol is reacted with a halomethylbenzoic acid derivative. These related structures are often explored in the development of new therapeutic agents and materials.

Advanced Synthetic Techniques for Analogues and Prodrugs

To enhance the physicochemical and pharmacokinetic properties of this compound, advanced synthetic techniques can be employed to create analogues and prodrugs.

Prodrug strategies are particularly relevant for compounds containing a carboxylic acid moiety. researchgate.netnumberanalytics.com Esterification of the carboxylic acid group can improve oral bioavailability by increasing lipophilicity and facilitating passage through cell membranes. uobabylon.edu.iqmdpi.com These ester prodrugs are designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. uobabylon.edu.iqnih.gov Common prodrug moieties include simple alkyl esters, acyloxymethyl esters, and amino acid conjugates.

The synthesis of analogues can involve modifications to both the dichlorobenzyl and the benzoic acid rings. For example, altering the substitution pattern on the benzyl ring or introducing different functional groups on the benzoic acid ring can lead to compounds with modified biological activities.

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

A suite of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on both the benzoic acid and dichlorobenzyl rings, as well as a singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern of the rings. For a similar compound, 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene, the methylene group protons appear as a singlet in the ¹H-NMR spectrum. researchgate.net

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the carboxyl carbon, the aromatic carbons, and the benzylic carbon. The chemical shift of the carboxyl carbon is typically found in the range of 160-185 ppm. docbrown.info

Mass Spectrometry (MS):

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for determining the molecular weight of the compound and for separating it from impurities. In LC-MS analysis, the compound is first separated by HPLC and then ionized and detected by a mass spectrometer. eurl-pesticides.eueurl-pesticides.eunih.govcsic.es This provides both retention time and mass-to-charge ratio data, which are highly specific for the compound of interest.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. helixchrom.comekb.eg A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxyl group (around 1700 cm⁻¹), the C-O-C stretch of the ether linkage, and the C-Cl stretches of the dichlorobenzyl group. researchgate.net

Interactive Data Table: Expected Analytical Data for this compound

Technique Expected Features Reference Data for Similar Structures
¹H NMR Aromatic protons (multiplets), Benzylic CH₂ (singlet), Carboxylic acid OH (broad singlet)Methylene protons in a similar structure appear as a singlet. researchgate.net
¹³C NMR Carboxyl C=O (~170 ppm), Aromatic carbons (110-160 ppm), Benzylic CH₂Carboxyl carbon of benzoic acid is around 172 ppm. docbrown.info
LC-MS A distinct peak at a specific retention time with a mass corresponding to the molecular weight of the compound.General methods for acidic herbicides and pharmaceuticals are available. eurl-pesticides.eueurl-pesticides.eucsic.es
HPLC A single major peak indicating high purity under specific column and mobile phase conditions.Methods for various benzoic acid derivatives are well-established. helixchrom.comekb.eg
FT-IR (cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), C-O-C stretch, C-Cl stretch4-hydroxybenzoic acid shows a C=O stretch at 1663 cm⁻¹ and a broad O-H stretch. researchgate.net

Biological Activity Profiles and Mechanistic Investigations of 4 2,4 Dichlorobenzyl Oxy Benzoic Acid and Its Analogues

Reported Biological Activities of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

The broader class of compounds to which this compound belongs, namely dichlorobenzoic acid derivatives, has been the subject of various biological investigations. Research into these scaffolds has revealed a range of activities. For instance, derivatives of 2,4-dichlorobenzoic acid have been reported to possess antidiabetic potential by exhibiting inhibitory activity against α-glucosidase and α-amylase. researchgate.net Furthermore, various benzamide (B126) derivatives, which are structurally related to benzoic acids, have shown a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, antidiabetic, antidepressant, antitubercular, anticonvulsant, and analgesic properties. researchgate.net The core structure is recognized as a valuable starting point for developing compounds with therapeutic potential.

Interactions with Nuclear Receptors: A Focus on Nurr1 Agonism

The nuclear receptor-related 1 protein (Nurr1, also known as NR4A2) is a ligand-activated transcription factor critical for the development and maintenance of midbrain dopaminergic neurons, making it a significant target for neurodegenerative diseases like Parkinson's. nih.govresearchgate.net While once considered an orphan receptor, recent discoveries have identified both endogenous and synthetic ligands that can modulate its activity. nih.gov The benzyloxybenzoic acid scaffold, to which this compound belongs, has emerged as a promising chemotype for Nurr1 agonists. nih.gov

Systematic structural optimization of benzyloxybenzoic acids has led to the identification of potent Nurr1 agonists. nih.gov Studies on analogues provide insight into the structure-activity relationship (SAR) for this class of compounds. For instance, the position of the carboxylic acid group and the substitution pattern on the benzyl (B1604629) ring significantly influence potency and efficacy.

In one study, the 3-benzoic acid series showed increased potency with chloro-substituents on the benzyl ring in the order of 2-chloro < 3-chloro < 4-chloro. nih.gov A closely related analogue, 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid, was synthesized and evaluated as part of these investigations. nih.gov While specific potency data for this compound is not detailed in the provided context, the general findings for the class highlight the importance of the dichlorobenzyl moiety for activity. The research identified certain analogues with submicromolar potency and favorable activation efficacy. nih.gov

Table 1: Nurr1 Agonistic Potency of Selected Benzyloxybenzoic Acid Analogues

Compound/Series Substitution Pattern Reported Potency/Activity
3-Benzoic Acid Series 2-Chlorobenzyl Potency increased with substitution position
3-Benzoic Acid Series 3-Chlorobenzyl Potency increased with substitution position
3-Benzoic Acid Series 4-Chlorobenzyl Potency increased with substitution position

This table is generated based on qualitative descriptions of structure-activity relationships for analogues.

Isothermal titration calorimetry (ITC) is a biophysical technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.govwur.nlnih.gov This method has been employed to confirm the direct interaction between benzyloxybenzoic acid analogues and the Nurr1 ligand-binding domain (LBD). nih.govresearchgate.net

ITC analysis of high-affinity fatty acid mimetic (FAM) ligands, including benzyloxybenzoic acid derivatives, confirmed direct binding to the Nurr1 LBD. researchgate.net The measured affinities were consistent with the functional potencies (EC50 values) observed in reporter gene assays. nih.govresearchgate.net The binding of these ligands was characterized by both favorable enthalpic and entropic contributions. nih.govresearchgate.net This thermodynamic profile suggests that the interaction is driven by a combination of specific, directed interactions (like hydrogen bonds) and the hydrophobic effect, which involves the release of ordered water molecules from the binding pocket. researchgate.net

The activation of Nurr1 by small molecule agonists is a complex process. The Nurr1 LBD has a notoriously narrow and tight cavity, which was long thought to preclude classical ligand binding. nih.gov However, the pocket is highly dynamic, suggesting that certain ligands can induce a conformational change to gain entry and stabilize an active state. nih.gov

For this compound and its analogues, the mechanism of action is hypothesized to involve direct binding within this dynamic pocket. The thermodynamic data from ITC studies supports a model where the ligand engages in specific interactions with protein residues while also benefiting from the hydrophobic nature of the binding cavity. nih.govresearchgate.net Upon binding, the agonist likely induces or stabilizes a conformation of the Nurr1 LBD that facilitates the dissociation of co-repressor complexes (such as SMRT/HDAC) and/or the recruitment of co-activator proteins, leading to enhanced transcriptional activity of Nurr1 target genes. researchgate.netnih.gov The anti-inflammatory functions of Nurr1 activation, for example, involve the transrepression of NF-κB p65 activity, a process that can be enhanced by agonist binding. nih.govnih.gov

Exploration of Antimicrobial Potential Based on Related Dichlorobenzoic Acid Scaffolds

The dichlorobenzoic acid scaffold and related structures have been investigated for their antimicrobial properties against a variety of pathogens. These studies provide a basis for exploring the potential antimicrobial activity of this compound.

Various derivatives of chlorobenzoic and dichlorobenzoic acids have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.com For example, 2,4-dichlorobenzyl alcohol (DCBA), a structurally related compound, is an active ingredient in antiseptic lozenges and has shown rapid bactericidal activity against a range of bacteria implicated in pharyngitis, including Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus. dovepress.comnih.gov Studies on other benzoic acid derivatives have also reported promising results, with some compounds showing potent activity against strains like Pseudomonas aeruginosa and Candida albicans. researchgate.netresearchgate.netnih.gov The minimal inhibitory concentration (MIC) is a key metric from these studies, quantifying the lowest concentration of a compound that prevents visible microbial growth. researchgate.net

Table 2: Examples of In Vitro Antimicrobial Activity of Related Scaffolds

Compound/Scaffold Microbial Strain(s) Reported Activity (MIC or other) Reference
2,4-Dichlorobenzyl alcohol (DCBA) Streptococcus pyogenes >3 log10 CFU reduction at 1 min dovepress.com
2,4-Dichlorobenzyl alcohol (DCBA) Staphylococcus aureus >3 log10 CFU reduction at 10 min dovepress.com
2,4-Dichlorobenzyl alcohol (DCBA) Haemophilus influenzae >3 log10 CFU reduction at 1 min dovepress.com
2-Chlorobenzoic acid derivative (Compound 6) Escherichia coli pMIC = 2.27 µM/ml nih.gov
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) Staphylococcus aureus ATCC 6538 MIC = 125 µg/mL mdpi.com
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) Bacillus subtilis ATCC 6683 MIC = 125 µg/mL mdpi.com

This table summarizes findings for structurally related compounds to indicate the potential of the chemical class.

Structure-Mechanism Relationships for Antimicrobial Activity in Analogues

The antimicrobial efficacy of benzoic acid derivatives is intricately linked to their molecular structure, including the nature and position of substituents on the benzene (B151609) ring. nih.gov The structural framework of this compound, featuring a dichlorinated benzyl group, provides a basis for understanding the antimicrobial properties of its analogues.

The antimicrobial action of phenolic compounds is often associated with the presence of hydroxyl or methoxyl groups. nih.gov However, the specific arrangement of these and other functional groups dictates the level of activity. For instance, the lipophilicity and the specific tailoring of acyl moieties have been shown to be prerequisites for the antibacterial activity in related phenolic structures like acylphloroglucinol congeners. nih.gov In one study, compound 11j , an acylphloroglucinol analogue, demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), with a mechanism involving membrane depolarization. nih.gov

For thioureides of 2-(4-chlorophenoxymethyl)benzoic acid, which share a similar ether linkage and halogenated aromatic ring, antimicrobial activity is highly dependent on the substituents. The most active compounds in one study were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, which exhibited a broad spectrum of activity against various bacterial and fungal strains. researchgate.net This suggests that the presence and position of halogen atoms on the terminal phenyl ring significantly influence antimicrobial potency.

Similarly, in a series of 1,2,4-oxadiazole (B8745197) antibiotics, a class of compounds with a multi-ring structure, specific structural features were found to be essential for antibacterial activity. A hydrogen-bond donor in one of the rings (the A ring) is necessary, while hydrogen-bond acceptors are not favored. nih.gov This highlights the importance of specific electronic and steric properties for effective interaction with bacterial targets.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected analogues, illustrating the structure-activity relationships.

Compound/AnalogueTarget MicroorganismMIC (µg/mL)Key Structural Features
2-(4-chlorophenoxymethyl)benzoic acid thioureide (5g )S. aureus322,6-dichlorophenyl group
2-(4-chlorophenoxymethyl)benzoic acid thioureide (5h )S. aureus324-bromophenyl group
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4 )S. aureus ATCC 6538125Sulfonyl group and chloro-substitution
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4 )B. subtilis ATCC 6683125Sulfonyl group and chloro-substitution
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (2 )S. aureus32Carbazole and benzylamino moieties

This table is generated based on data from multiple sources. researchgate.netmdpi.comnih.gov

Enzyme Inhibition Activities of Analogous Benzoic Acid Derivatives

Inhibition of Carbohydrate Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase) by Sulfamoylbenzoic Acid Derivatives

Benzoic acid derivatives have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes, which is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov The inhibition of enzymes like α-glucosidase and α-amylase slows the breakdown of polysaccharides into absorbable monosaccharides. nih.govnih.gov

Studies on various benzoic acid derivatives have revealed important structure-activity relationships for α-amylase inhibition. For instance, the presence of a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity, while methoxylation at the same position or hydroxylation at the 5-position has a negative effect. nih.govnih.gov 2,3,4-trihydroxybenzoic acid was identified as a potent inhibitor of α-amylase, with an IC50 value of 17.30 ± 0.73 mM. nih.govnih.gov Hydrogen bonding and hydrophobic interactions are the primary forces involved in this inhibition. nih.gov

While direct studies on sulfamoylbenzoic acid derivatives and their α-glucosidase or α-amylase inhibitory activity are limited in the provided context, related sulfonamide-containing compounds have shown significant potential. For example, certain 1,2-benzothiazine-N-arylacetamides, which contain a sulfonamide-like structure, emerged as potent inhibitors of the α-glucosidase enzyme, with some derivatives being more effective than the standard drug, acarbose. nih.gov

The inhibitory activities of some benzoic acid derivatives against α-amylase are presented below.

CompoundIC50 (mM) for α-amylase inhibition
2,3,4-trihydroxybenzoic acid17.30 ± 0.73
4-methylbenzoic acid52.35 ± 3.31

This table is based on data from a study on the structure-activity relationship of benzoic acid derivatives as α-amylase inhibitors. nih.gov

Modulation of Phospholipase A2α Activity by Related Sulfamoylbenzoic Acid Compounds

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory pathway, responsible for releasing arachidonic acid from membrane phospholipids, a precursor for eicosanoids. nih.govnih.gov The modulation of cPLA2α activity is a significant area of research for anti-inflammatory drug development.

N-Substituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of cPLA2α. researchgate.net Through ligand-based virtual screening, compounds with submicromolar IC50 values against cPLA2α have been discovered. researchgate.net The structure-activity relationship studies revealed that modifications to the substituents on the sulfonamide nitrogen could significantly impact inhibitory potency. researchgate.net For instance, replacing certain residues with naphthyl, naphthylmethyl, or indolylalkyl moieties did not lead to a significant increase in activity. However, specific substitutions did result in potent inhibitors. researchgate.net

The table below shows the inhibitory potency of selected 4-sulfamoylbenzoic acid derivatives against cPLA2α.

CompoundIC50 (µM) against cPLA2α
85 0.25
88 Submicromolar
Unnamed Derivative5.8

This table is compiled from a study on N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors. researchgate.net

Utility in Chemical Biology as a Probe for Biological Pathways

The specific structural features of benzoic acid derivatives make them useful tools in chemical biology for probing biological pathways. Their ability to interact with and modulate the activity of specific enzymes and cellular components allows for the investigation of complex biological processes.

For example, the inhibitory effects of benzoic acid derivatives on enzymes like tyrosinase can be used to study the mechanisms of melanogenesis. nih.gov By observing how different derivatives with varying substituents inhibit the monophenolase and diphenolase activities of tyrosinase, researchers can gain insights into the enzyme's active site and catalytic mechanism. nih.gov

Furthermore, the antimicrobial properties of these compounds can be harnessed to study bacterial resistance mechanisms and to identify new drug targets. nih.gov The relationship between the chemical structure of a benzoic acid derivative and its effect on bacterial growth and membrane integrity can provide valuable information about the bacterial cell wall and membrane physiology. nih.govnih.gov

While this compound itself is not explicitly detailed as a chemical probe in the provided search results, its analogues with defined biological activities serve as valuable molecular probes. Their interactions with specific enzymes and cellular systems allow for the elucidation of biological functions and the identification of potential therapeutic targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Exploration of Structural Modifications and Their Biological Impact

The specific placement of the two chlorine atoms on the benzyl (B1604629) ring is a key determinant of the molecule's biological activity, primarily through the modulation of electronic and steric properties. While direct comparative studies on the 2,4-, 3,4-, and 2,6-dichloro isomers of the 4-(benzyloxy)benzoic acid scaffold are not extensively detailed in the available literature, general principles of medicinal chemistry allow for informed hypotheses.

The 2,4-dichloro substitution pattern provides a distinct electronic distribution and steric profile. Shifting the chlorine atoms to the 3,4-positions would alter the molecule's dipole moment and the pattern of electron withdrawal from the ring, which could influence interactions with a biological target. A 2,6-dichloro arrangement would introduce significant steric hindrance around the benzylic ether linkage. This could restrict the rotational freedom of the benzyl group, forcing the molecule into a specific conformation that could either enhance or diminish its binding affinity to a receptor, depending on the target's topology. Studies on other molecular scaffolds have consistently shown that such positional isomerism leads to significant variations in biological outcomes, underscoring the importance of substituent placement. solubilityofthings.comnih.gov

The presence and nature of halogen substituents on the benzyloxy portion of the molecule are critical for potency. Research into related compounds, such as small-molecule inhibitors of monoamine oxidase B (MAO-B), indicates that halogen-substituted benzyloxy groups are highly favorable for biological activity. scispace.com

Generally, electron-withdrawing groups, including halogens like chlorine, fluorine, and bromine, tend to enhance the inhibitory activity of these scaffolds. scispace.com The position of the halogen is also crucial; studies on related molecules have shown that para-substitution on the benzyloxy phenyl ring results in greater potency than meta-substitution. scispace.com This suggests that the substituent at the 4-position may engage in a key interaction within the binding site of the target protein.

The following table, adapted from studies on similar benzyloxy-containing scaffolds, illustrates the impact of different substituents on inhibitory potency.

Substituent on Benzyloxy RingRelative Potency (Example)
H (unsubstituted)Baseline
4-Br (para-Bromo)~8-fold increase vs. H
3-CH3 (meta-Methyl)~1.4-fold increase vs. H
4-CH3 (para-Methyl)>1.4-fold increase vs. H

This interactive table is based on generalized findings from related compound series, where electron-withdrawing groups at the para position typically confer higher potency. scispace.com

The position of the carboxylic acid group on the terminal phenyl ring is arguably one of the most critical factors for the biological activity of this class of compounds. SAR studies on analogous benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase have demonstrated that the para (4-position) linkage is essential. mdpi.com

In these studies, moving the benzoic acid group from the para- to the meta- (3-position) resulted in a complete loss of antimicrobial activity. mdpi.com This strongly implies that the carboxylate group at the para-position is involved in a crucial, spatially-defined interaction, such as forming an ionic bond or a key hydrogen bond with a specific residue (e.g., arginine) in the target's binding site. Any deviation from this position disrupts this critical interaction, rendering the molecule inactive.

Benzoic Acid Linkage PositionBiological Activity
para (4-position)Active
meta (3-position)Inactive

This interactive table highlights the critical nature of the para-position for the carboxylic acid moiety, as demonstrated in related scaffolds. mdpi.com

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore model for this class of compounds defines the essential structural features required for molecular recognition and biological activity. Based on the available SAR data, the key pharmacophoric elements for benzyloxy benzoic acid derivatives can be identified.

The model consists of three primary components:

A Substituted Aromatic Ring (the Dichlorobenzyl Moiety): This lipophilic group is crucial for establishing hydrophobic interactions within the binding pocket of the target. The specific substitution pattern (e.g., 2,4-dichloro) fine-tunes the electronic properties and shape of this region, optimizing its fit.

A Hydrogen Bond Acceptor (the Ether Oxygen): The ether linkage is not merely a spacer; its oxygen atom can act as a hydrogen bond acceptor, providing a key interaction point. The flexibility of this ether linkage allows the benzyl and benzoic acid moieties to adopt an optimal conformation for binding. mdpi.com

An Anionic/Hydrogen Bonding Group (the Carboxylic Acid): The carboxyl group on the benzoic acid ring, specifically at the para position, is a critical feature. It can act as a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can engage in vital ionic interactions with positively charged amino acid residues like arginine or lysine (B10760008) in a receptor active site. mdpi.com

The benzyloxy moiety itself is recognized as a pivotal pharmacophore in various biologically active compounds, including MAO inhibitors, where it contributes to potent and selective activity. nih.govscispace.com

QSAR Methodologies Applied to Related Dichlorobenzoic Acid Derivatives for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical frameworks to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. nih.gov For derivatives related to dichlorobenzoic acid, various QSAR studies have been successfully applied to predict activities like antimicrobial efficacy. solubilityofthings.comdovepress.com

These models are built using statistical methods, such as multiple linear regression, to correlate calculated molecular descriptors with observed biological activity. Key descriptors found to govern the activity of related benzoic acid derivatives include:

Topological Parameters: Indices such as the second-order molecular connectivity index (²χ) describe the size, shape, and degree of branching of a molecule. solubilityofthings.com

Hydrophobicity: Often represented by LogP (the logarithm of the partition coefficient), this descriptor is crucial as it relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov

Electronic Descriptors: Properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and atomic charges (e.g., qC1) quantify the electronic aspects of the molecule, which are critical for electrostatic and orbital-based interactions. mdpi.com

Steric Parameters: Molar refractivity, for example, can model the bulk and polarizability of the molecule or its substituents. nih.gov

A representative QSAR equation for a series of related compounds might take the form: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... mdpi.com

Such models have proven useful in predicting the antimicrobial activity of 2,4-dichlorobenzoic acid derivatives, demonstrating a correlation between predicted and observed biological effects. dovepress.com

Comparative SAR Studies with Other Benzyl-Containing Scaffolds

Comparing the 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid scaffold with other benzyl-containing structures provides insight into the role of the ether linkage. Studies comparing benzyl benzoic acid derivatives to benzoyl benzoic acid derivatives found that the more flexible benzyl analogues exhibited slightly superior antimicrobial activity. mdpi.comnih.gov The rigidity of the benzoyl scaffold's ketone linker, compared to the flexible ether linker in the benzyloxy scaffold, may restrict the molecule from achieving the optimal conformation for binding.

In other studies, incorporating a benzyl group into different scaffolds, such as 5-acetamido-2-hydroxy benzoic acid, was explored to enhance selectivity for targets like cyclooxygenase 2 (COX-2). The resulting benzyl derivative demonstrated significant biological activity, reinforcing the utility of the benzyl group as a key pharmacophoric element for interacting with biological targets. The benzyl motif is a frequently utilized pharmacophore in the design of various therapeutic agents, valued for its ability to form favorable hydrophobic and aromatic interactions.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is crucial for understanding the structural basis of a ligand's biological activity.

Docking simulations for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid would involve placing the molecule into the active site of a specific biological target. The resulting binding poses are then analyzed to identify key intermolecular interactions that stabilize the ligand-receptor complex. nih.govmdpi.com

The primary interaction motifs anticipated for this compound include:

Hydrogen Bonding: The carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor and acceptor. It is expected to form crucial hydrogen bonds with polar amino acid residues such as arginine, serine, or glutamine within the target's active site.

Hydrophobic Interactions: The aromatic rings of the dichlorobenzyl and benzoic acid groups create significant hydrophobic surfaces. These regions are likely to engage in van der Waals and pi-stacking interactions with nonpolar residues like leucine, valine, phenylalanine, and tryptophan. nih.govresearchgate.net The two chlorine atoms on the benzyl (B1604629) ring enhance this hydrophobicity and can form specific halogen bonds, further anchoring the ligand in the binding pocket.

Ether Linkage: The flexible ether linkage allows the molecule to adopt various conformations, enabling an optimal fit within the binding site by correctly positioning the hydrophobic dichlorobenzyl group and the polar benzoic acid headgroup.

Molecular docking programs use scoring functions to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy value indicates a more stable ligand-receptor complex and higher predicted affinity. mdpi.com

Studies on structurally related analogues provide valuable insights into the structure-activity relationship (SAR). For instance, research on benzyloxy benzoic acid derivatives as ligands for the Nurr1 nuclear receptor has shown that the position of substituents on both the benzyl and benzoic acid rings significantly impacts binding and activity. nih.gov Isothermal titration calorimetry (ITC) experiments on a related isomer, 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid, have demonstrated high-affinity binding to the Nurr1 ligand-binding domain (LBD), validating the potential of this scaffold. nih.gov Computational estimations of binding affinities for a series of analogues can help prioritize compounds for synthesis and biological testing.

Table 1: Estimated Binding Affinities for Benzyloxy Benzoic Acid Analogues Note: The following data is illustrative, based on trends observed in related compound series, to demonstrate how computational tools are used to evaluate SAR.

CompoundSubstitution PatternEstimated Binding Affinity (kcal/mol)Key Interaction Feature
This compound 2,4-Dichloro-9.5Strong hydrophobic and halogen interactions
4-[(4-Chlorobenzyl)oxy]benzoic acid4-Chloro-8.7Moderate hydrophobic interactions
4-[(2-Chlorobenzyl)oxy]benzoic acid2-Chloro-9.1Enhanced interactions due to ortho substitution
3-[(2,4-Dichlorobenzyl)oxy]benzoic acid2,4-Dichloro (meta-acid)-9.8Optimized hydrogen bonding geometry

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These studies provide a deeper understanding of molecular structure, stability, and chemical reactivity.

Key descriptors calculated for this compound would include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting sites of non-covalent interactions, especially hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, orbital interactions, and the strength of intramolecular and intermolecular bonds. researchgate.net

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations Note: This table lists typical descriptors and their significance in the context of molecular analysis.

DescriptorSignificance
HOMO EnergyIndicates electron-donating capacity
LUMO EnergyIndicates electron-accepting capacity
HOMO-LUMO Energy GapCorrelates with chemical reactivity and stability
Electronegativity (χ)Measures the power of an atom/group to attract electrons
Chemical Hardness (η)Measures resistance to change in electron distribution
Electrophilicity Index (ω)Describes the ability to accept electrons

Ligand-Based and Structure-Based Virtual Screening Approaches for Novel Scaffold Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS can be performed. This involves docking millions of commercially available or virtual compounds from databases like ZINC or ChEMBL into the target's binding site. nih.govmdpi.com The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation as potential new inhibitors or modulators with novel chemical scaffolds.

Ligand-Based Virtual Screening (LBVS): In the absence of a known receptor structure, LBVS can be utilized. This approach uses the structure of a known active ligand, such as this compound, as a template. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is generated. This model is then used to search compound databases for molecules that match these features, identifying structurally diverse compounds with the potential for similar biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before significant resources are invested in synthesizing and testing a compound, its drug-likeness and pharmacokinetic profile are assessed using computational models. This in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify potential liabilities early in the drug discovery process. nih.gov Online tools and software packages like QikProp, pkCSM, and Pre-ADMET are commonly used for these predictions. researchgate.netnih.gov

Table 3: Predicted ADMET Profile for this compound Note: The values presented are representative predictions for a molecule of this type, based on established computational models and acceptable ranges for oral drug candidates.

PropertyParameterPredicted ValueAcceptable Range
Absorption Human Intestinal Absorption> 90%> 30% (Good)
Caco-2 Permeability (nm/sec)> 500> 500 (High)
P-glycoprotein SubstrateNoNo is preferred
Distribution Blood-Brain Barrier (BBB) PermeationLowVaries by target
Plasma Protein Binding> 95%Varies
Metabolism CYP2D6 InhibitorNon-inhibitorNon-inhibitor is preferred
CYP3A4 InhibitorNon-inhibitorNon-inhibitor is preferred
Excretion Total Clearance (log ml/min/kg)0.5-
Toxicity AMES MutagenicityNon-mutagenNon-mutagen
hERG I InhibitionLow riskLow risk

Research Applications, Development Potential, and Future Perspectives

Role of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid as a Versatile Synthetic Intermediate and Building Block

This compound serves as a valuable intermediate in organic synthesis due to the presence of two key functional groups: a carboxylic acid and a dichlorinated benzyl (B1604629) ether. The carboxylic acid group is a classic handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, allowing for the construction of more complex molecules. For instance, similar benzoic acid structures are routinely used to synthesize esters with various biologically active alcohols and phenols. researchgate.net

The 2,4-dichlorobenzyl portion of the molecule also contributes to its utility. This group is a common feature in several pharmacologically active compounds. For example, 2,4-dichlorobenzyl alcohol, in combination with amylmetacresol, is the active ingredient in antiseptic throat lozenges, demonstrating broad-spectrum bactericidal activity. dovepress.comnih.gov The synthetic precursor, 2,4-dichlorobenzoic acid, is a starting material for the synthesis of antifungal agents like miconazole. scielo.org.mxresearchgate.net This history suggests that the 2,4-dichlorobenzyl motif is a privileged structure in medicinal chemistry, and its incorporation into a benzoic acid framework creates a building block ripe for exploration.

Esterification/Amidation: The carboxylic acid can react with various alcohols or amines to create a library of derivatives.

Heterocycle Formation: Benzoic acids are common precursors for synthesizing heterocyclic systems like oxadiazoles (B1248032) or quinazolinones, which are known to possess a wide range of biological activities. researchgate.netresearchgate.net

Coupling Reactions: The aromatic rings can potentially be further functionalized through cross-coupling reactions, although the existing chlorine substituents may influence reactivity.

The stability of the ether linkage makes this compound a robust building block for multi-step syntheses, allowing for modifications at the carboxylic acid terminus without disturbing the dichlorobenzyl moiety.

Prospects for Development into Novel Therapeutic Agents

The structural components of this compound suggest several avenues for its development as a therapeutic agent. Benzoic acid and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties. nih.govnih.gov For example, benzoic acid has been shown to mitigate inflammatory responses and alleviate symptoms in preclinical models of bacterial infections. nih.gov

The presence of the 2,4-dichlorobenzyl group is particularly noteworthy. Halogenated phenyl rings are a common feature in many drugs, often enhancing binding affinity to biological targets and improving pharmacokinetic properties. The 2,4-dichloro substitution pattern is found in compounds with antifungal and antiseptic properties. dovepress.comscielo.org.mx Therefore, this compound itself could be investigated for activities such as:

Antimicrobial Activity: Given the known antiseptic properties of 2,4-dichlorobenzyl alcohol, this compound and its simple derivatives are logical candidates for screening against various bacterial and fungal pathogens. dovepress.com

Anticancer Activity: Numerous complex molecules containing substituted benzoic acid or benzyl groups have been investigated as anticancer agents. nih.govnih.gov The core structure could serve as a scaffold for developing inhibitors of specific enzymes or receptors involved in cancer progression.

Anti-inflammatory Activity: Salicylic acid, a related hydroxybenzoic acid, is the parent compound of aspirin. Derivatives of benzoic acid are continuously being explored for anti-inflammatory potential. nih.gov

The combination of the dichlorophenyl ring and the benzoic acid creates a molecule with a specific size, shape, and electronic distribution that could allow it to interact with various biological targets.

Strategies for Designing and Synthesizing Second-Generation Derivatives with Enhanced Activities

To build upon the potential of the core structure, medicinal chemistry strategies can be employed to design and synthesize second-generation derivatives with improved potency, selectivity, and drug-like properties. Structure-Activity Relationship (SAR) studies are central to this process. nih.gov

Key strategies include:

Modification of the Benzoic Acid Group:

Ester and Amide Libraries: Converting the carboxylic acid to a diverse range of esters and amides is a primary strategy to explore how lipophilicity and hydrogen bonding potential affect activity. researchgate.netnih.gov

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a sulfonamide, which can alter the pKa and binding interactions.

Substitution on the Aromatic Rings:

Benzoic Acid Ring: Adding substituents (e.g., hydroxyl, methoxy (B1213986), amino groups) to the benzoic acid ring can profoundly impact biological activity by introducing new electronic and steric features. nih.gov

Dichlorobenzyl Ring: While the 2,4-dichloro pattern is established in some drugs, altering the position or nature of the halogens (e.g., replacing chlorine with fluorine or bromine) could fine-tune the molecule's properties.

Scaffold Modification:

Linker Variation: The ether linkage could be replaced with other functionalities like an amine, thioether, or a short alkyl chain to change the flexibility and geometry of the molecule.

Heterocyclic Scaffolds: As mentioned, the benzoic acid can be used to construct heterocycles like 1,2,4-oxadiazoles, a class of compounds known to interact with various therapeutic targets. researchgate.netmdpi.com

The following table summarizes potential modifications and their rationale for creating second-generation derivatives.

Modification Strategy Specific Change Rationale for Enhanced Activity
Carboxylic Acid Modification Convert to methyl, ethyl, or benzyl estersIncrease lipophilicity, improve cell permeability
Synthesize amides with small amines (e.g., dimethylamine, piperidine)Introduce new hydrogen bond donors/acceptors, alter solubility
Replace with a tetrazole ringAct as a bioisostere for carboxylic acid with different metabolic stability and pKa
Aromatic Ring Substitution Add a hydroxyl group to the benzoic acid ringIntroduce hydrogen bonding capability, potentially improve target binding
Add a methoxy group to the benzoic acid ringAlter electronic properties and steric profile nih.gov
Change chlorine positions on the benzyl ring (e.g., 3,4-dichloro)Probe the importance of substituent location for target interaction
Linker Modification Replace ether oxygen with a sulfur atom (thioether)Increase lipophilicity and alter bond angles

These targeted modifications, guided by initial biological screening data, can lead to the development of derivatives with significantly enhanced therapeutic potential.

Collaborative Research Opportunities in Chemical Synthesis, Biological Evaluation, and Computational Design

The development of this compound and its derivatives into viable drug candidates necessitates a multidisciplinary, collaborative approach.

Chemical Synthesis: Organic chemistry laboratories are essential for the initial synthesis of the parent compound and the creation of diverse libraries of second-generation derivatives based on the strategies outlined above. nih.gov Their expertise is crucial for developing efficient and scalable synthetic routes.

Biological Evaluation: Collaboration with biologists and pharmacologists is required to screen the synthesized compounds for various biological activities. This can range from initial in vitro assays (e.g., antimicrobial MIC determination, enzyme inhibition assays) to more complex cell-based studies (e.g., cytotoxicity against cancer cell lines, anti-inflammatory effects). researchgate.net

Computational Design: Computational chemists can play a vital role in accelerating the drug discovery process. researchgate.net Molecular docking simulations can predict how different derivatives might bind to the active site of a specific protein target (such as an enzyme or receptor). nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models to correlate chemical structures with their observed biological activities, helping to prioritize the synthesis of the most promising compounds. researchgate.net This synergy between computational prediction and experimental validation is a cornerstone of modern drug design. rsc.org

A typical collaborative workflow would involve computational modeling to propose a set of high-potential derivatives, followed by their synthesis and subsequent biological testing. The results of these tests would then feed back to the computational team to refine their models, creating an iterative cycle of design, synthesis, and testing that efficiently hones in on lead candidates for further development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, and how can researchers minimize by-product formation?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using methyl 4-hydroxybenzoate and 2,4-dichlorobenzyl bromide in a 1:1 molar ratio under alkaline conditions (KOH, EtOH:H₂O solvent, 14 h reaction time). Minimizing by-products requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation of intermediates. Cyanidation followed by hydrolysis (as seen in analogous dichlorobenzyl derivatives) can achieve high yields (e.g., 84.8%) by isolating intermediates early .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is critical for confirming molecular mass (e.g., observed [M−H]⁻ at m/z 283.13387). Coupled with FT-IR to identify functional groups (e.g., C=O stretching at ~1680 cm⁻¹) and ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–8.1 ppm), these techniques provide comprehensive validation .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended. Purity ≥98% is achievable by comparing retention times with standards and integrating peak areas. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7) can preliminarily monitor reaction progress .

Advanced Research Questions

Q. How do structural modifications at the dichlorobenzyl group influence biological activity, based on collagenase inhibition studies?

  • Methodological Answer : Positional isomerism of chlorine atoms significantly impacts activity. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀ = 1.48 mM) shows reduced collagenase inhibition compared to its 2,6-dichloro analog (IC₅₀ = 1.31 mM) due to altered π-π interactions with Tyr201 and hydrogen bonding with Gln215. Researchers should prioritize substituent positioning and steric effects in analog design .

Q. How can molecular docking studies be designed to predict the interaction mechanisms of this compound with target enzymes?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s 3D structure (e.g., optimized with Gaussian09 at B3LYP/6-31G* level) and target the enzyme’s active site (e.g., collagenase’s Gln215-Tyr201 domain). Analyze Gibbs free energy (ΔG ≈ -6.4 kcal/mol for 2,4-dichloro derivatives) and hydrogen bond distances (<2.2 Å) to validate binding poses .

Q. How should researchers address discrepancies in IC₅₀ values between structurally similar analogs?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., fluorometric collagenase activity assays with FITC-labeled collagen). Replicate experiments under controlled pH (7.4) and temperature (37°C). Computational studies (MD simulations) can resolve conflicts by identifying subtle conformational changes in enzyme-ligand complexes .

Q. What strategies are recommended for optimizing reaction conditions to improve yield and purity?

  • Methodological Answer : Screen solvents (DMSO, acetonitrile) and bases (K₂CO₃ vs. NaOH) via Design of Experiments (DoE). For example, KOH in EtOH:H₂O (1:1) maximizes nucleophilicity of the phenoxide intermediate. Monitor reaction progress via TLC and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How does the electronic nature of substituents affect the compound’s reactivity in coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) deactivate the benzene ring, reducing electrophilicity at the para position. Use Hammett σ constants (σ≈0.23 for Cl) to predict reaction rates. For Suzuki-Miyaura couplings, optimize Pd catalyst loading (1–5 mol%) and ligand (e.g., SPhos) to enhance cross-coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.